リコアグロカルコンA

概要

説明

リコアグロカルコンAは、主にカンゾウ(Glycyrrhiza uralensis Fisch. ex DC.)の根から抽出されるフラボノイド化合物です。 この化合物は、抗がん、抗炎症、抗酸化、抗菌、抗寄生虫活性など、多様な薬理作用で知られています 。 分子式はC21H22O4であり、漢方薬では他の薬草の薬理効果を高めるために広く使用されています .

科学的研究の応用

Licoagrochalcone A has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various chalcone derivatives with potential bioactivities.

Biology: Licoagrochalcone A exhibits significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Medicine: It is investigated for its potential therapeutic effects against various diseases, including cancer, inflammation, and microbial infections.

Industry: Licoagrochalcone A is used in the development of natural health products and cosmetics due to its antioxidant and skin-protective properties

作用機序

リコアグロカルコンAは、複数の分子標的と経路を通じてその効果を発揮します。

抗がん活性: PI3K/Akt/mTOR、P53、NF-κBなどのシグナル伝達経路を調節することで、癌細胞の増殖を抑制し、アポトーシスを誘導します.

抗炎症活性: This compoundは、プロ炎症性サイトカインの産生を阻害し、NF-κBとMAPK経路の活性化を阻害することで、炎症を軽減します.

6. 類似の化合物との比較

This compoundは、リコカルコンB、リコカルコンC、グリシルグラブロンなどの他の類似の化合物と比較されます。

生化学分析

Biochemical Properties

Licoagrochalcone A demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It interacts with several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 . Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .

Cellular Effects

Licoagrochalcone A has been shown to inhibit the proliferation of human lung cancer cell lines A549 and H460 by inducing G2/M cell cycle arrest and ER stress . It also significantly inhibited the expression of PD-L1 by blocking the interaction between p65 and Ras, thus inhibiting cell proliferation and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of Licoagrochalcone A involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the expression of PD-L1 by blocking the interaction between p65 and Ras .

Temporal Effects in Laboratory Settings

Its wide range of pharmacological properties and interactions with various signaling pathways suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Licoagrochalcone A at different dosages in animal models are yet to be fully studied. Its wide range of pharmacological properties suggests that it may have different effects at different dosages .

Metabolic Pathways

Licoagrochalcone A is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Its wide range of pharmacological properties suggests that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

Its wide range of pharmacological properties suggests that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: リコアグロカルコンAは、カルコン誘導体を含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、2,4-ジヒドロキシアセトフェノンと4-ヒドロキシ-3-(3-メチル-2-ブテニル)ベンズアルデヒド間のクライスン-シュミット縮合反応です 。この反応は通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下、還流条件下で行われます。

工業生産方法: this compoundの工業生産には、エタノールまたはメタノールなどの溶媒を使用して、カンゾウの根から化合物を抽出する方法があります。 次に、抽出物をクロマトグラフィー技術で精製して、this compoundを単離します .

3. 化学反応解析

反応の種類: this compoundは、次の化学反応を起こします。

酸化: this compoundは、キノンやその他の酸化生成物を生成するように酸化できます。

還元: 還元反応によって、this compoundを対応するジヒドロカルコン誘導体に変換できます。

置換: 求電子置換反応は、this compoundの芳香環にさまざまな官能基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 臭素、塩素、さまざまなアルキル化剤などの試薬が使用されます。

主な生成物: これらの反応から生成される主な生成物には、キノン、ジヒドロカルコン、およびさまざまな置換カルコン誘導体があります .

4. 科学研究への応用

This compoundは、科学研究において幅広い応用範囲を持っています。

化学: 潜在的な生物活性を有するさまざまなカルコン誘導体の合成の前駆体として使用されています。

生物学: this compoundは、抗がん、抗炎症、抗酸化効果などの重要な生物活性を示します。

医学: がん、炎症、細菌感染など、さまざまな疾患に対する治療効果の可能性が研究されています。

化学反応の分析

Types of Reactions: Licoagrochalcone A undergoes various chemical reactions, including:

Oxidation: Licoagrochalcone A can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert Licoagrochalcone A to its corresponding dihydrochalcone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings of Licoagrochalcone A.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed.

Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcone derivatives .

類似化合物との比較

Licoagrochalcone A is compared with other similar compounds such as Licochalcone B, Licochalcone C, and Glycyglabrone:

Licochalcone B: Similar to Licoagrochalcone A, it exhibits anti-inflammatory and antioxidant activities but with different potency and efficacy.

Licochalcone C: This compound also has anticancer and antioxidant properties, but its molecular structure and specific bioactivities differ from Licoagrochalcone A.

特性

IUPAC Name |

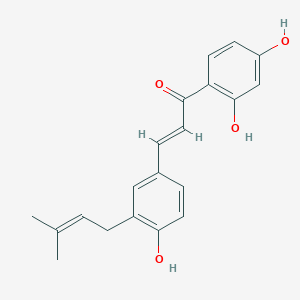

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUGLERLRIQATC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316001 | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202815-28-9 | |

| Record name | Licoagrochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of licoagrochalcone A?

A1: Licoagrochalcone A has demonstrated antiplasmodial activity. This means it can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria. [] It has also shown inhibitory activity against avian and swine influenza viruses. []

Q2: Which plant species are known to contain licoagrochalcone A?

A2: Licoagrochalcone A has been isolated from the root bark of Erythrina abyssinica [] and the roots of Glycyrrhiza uralensis (licorice). [] It has also been found in Pteris multifida. []

Q3: What is the molecular formula and weight of licoagrochalcone A?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of licoagrochalcone A, they do mention its classification as a chalcone. Chalcones are characterized by their open-chain structure, as opposed to the flavanoids from which they are derived, which have three rings. [] To determine the exact molecular formula and weight, further investigation into its chemical structure is needed.

Q4: Are there any studies on the structure-activity relationship (SAR) of licoagrochalcone A?

A4: While the provided abstracts don't directly investigate the SAR of licoagrochalcone A, one study mentions the synthesis of licoagrochalcone B and its unnatural derivatives to explore their biological activities. [] This suggests that modifications to the chalcone structure can influence its potency and potential applications. Further research is needed to specifically explore the SAR of licoagrochalcone A.

Q5: What are the traditional medicinal uses of plants containing licoagrochalcone A?

A5: Glycyrrhiza glabra (licorice), a source of licoagrochalcone A, has a long history of medicinal use. It is documented in the ShenNongBenCaoJing, an ancient Chinese medicinal text, and is traditionally used as an antiviral and antibacterial agent. [] Patrinia villosa, another source of licoagrochalcone A, is also utilized in traditional Chinese medicine for its antiviral and antibacterial properties. []

Q6: Have any specific molecular targets for licoagrochalcone A been identified?

A6: Although the provided research doesn't pinpoint specific molecular targets for licoagrochalcone A, related research suggests that its structural analogue, licochalcone C, exhibits anti-inflammatory effects by potentially targeting the NFκB pathway and influencing iNOS expression. [] Further studies are necessary to determine if licoagrochalcone A shares similar mechanisms of action.

Q7: What is the current understanding of the biosynthesis pathway of licoagrochalcone A?

A8: While the provided research doesn't directly investigate the biosynthesis pathway of licoagrochalcone A, a study on Cissus rotundifolia identified genes involved in the flavonoid biosynthesis pathway. [] Given that licoagrochalcone A is a chalcone, a subclass of flavonoids, this research offers insights into the potential biosynthetic route. Further research focusing on licoagrochalcone A's specific biosynthesis is required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。